Regiochemical Fidelity: 3-Position vs. 2-Position Isomer for Synthetic Precision
The target compound is unambiguously the 3-yl phosphonate isomer, characterized by the IUPAC name 1-(3-diethoxyphosphorylpyrrol-1-yl)ethanone . Its positional isomer, 2-Diethoxyphosphoryl-1-pyrrol-1-yl-ethanone (CAS 864953-57-1), features the phosphonate group at the 2-position, leading to different electronic resonance and steric profiles that would result in divergent reactivity in electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions . The distinct SMILES for the target compound (CCOP(=O)(c1ccn(c1)C(=O)C)OCC) provides a definitive digital identifier for procurement, ensuring the correct isomer is sourced.
| Evidence Dimension | Molecular Structure & Regiochemistry |
|---|---|
| Target Compound Data | CAS 942206-35-1; 1-(3-diethoxyphosphorylpyrrol-1-yl)ethanone |
| Comparator Or Baseline | CAS 864953-57-1; 2-Diethoxyphosphoryl-1-pyrrol-1-yl-ethanone |
| Quantified Difference | Phosphonate group attachment at carbon-3 versus carbon-2 of the pyrrole ring |
| Conditions | Structural analysis by SMILES and IUPAC nomenclature comparison. |
Why This Matters
Ensuring the correct regiochemistry is fundamental to the success of any synthetic route, as the position of the phosphonate dictates the outcome of further chemical transformations.
